molecular formula C24H22N2O3 B11277617 2-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one

Cat. No.: B11277617
M. Wt: 386.4 g/mol
InChI Key: PGTQYZIIXFZOMG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with methoxyphenyl and methylphenoxyethyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate aniline derivatives with isatoic anhydride, followed by further functionalization to introduce the methoxyphenyl and methylphenoxyethyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinones.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)quinazolin-4(3H)-one: A simpler analog with similar core structure but lacking the methylphenoxyethyl group.

    3-[2-(4-Methylphenoxy)ethyl]quinazolin-4(3H)-one: Another analog with the methylphenoxyethyl group but without the methoxyphenyl substitution.

Uniqueness

2-(4-Methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one is unique due to the presence of both methoxyphenyl and methylphenoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C24H22N2O3/c1-17-7-11-20(12-8-17)29-16-15-26-23(18-9-13-19(28-2)14-10-18)25-22-6-4-3-5-21(22)24(26)27/h3-14H,15-16H2,1-2H3

InChI Key

PGTQYZIIXFZOMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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